2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 904821-62-1
VCID: VC11908047
InChI: InChI=1S/C14H17N3O2S/c1-15-13(19)10-20-14-16-7-12(9-18)17(14)8-11-5-3-2-4-6-11/h2-7,18H,8-10H2,1H3,(H,15,19)
SMILES: CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol

2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

CAS No.: 904821-62-1

Cat. No.: VC11908047

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide - 904821-62-1

Specification

CAS No. 904821-62-1
Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
IUPAC Name 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Standard InChI InChI=1S/C14H17N3O2S/c1-15-13(19)10-20-14-16-7-12(9-18)17(14)8-11-5-3-2-4-6-11/h2-7,18H,8-10H2,1H3,(H,15,19)
Standard InChI Key PLCODKSJNNMRMH-UHFFFAOYSA-N
SMILES CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Canonical SMILES CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-methylacetamide, reflects its intricate architecture:

  • Imidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 5-position is substituted with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), while the 1-position is benzylated (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5).

  • Sulfanyl linkage: A sulfur atom bridges the imidazole and acetamide moieties, forming a thioether bond.

  • Acetamide side chain: The N-methylacetamide group (N(CH3)C(O)CH3-\text{N}(\text{CH}_3)\text{C}(\text{O})\text{CH}_3) enhances solubility and modulates bioactivity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H17N3O2S\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight291.37 g/mol
CAS Number904821-62-1
Solubility (Predicted)Moderate in DMSO, DMF
StabilityStable at room temperature

Synthetic Pathways and Optimization

The synthesis of 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves multi-step organic reactions, typically including:

Step 1: Formation of the Imidazole Core

The imidazole ring is constructed via the Debus-Radziszewski reaction, combining glyoxal, ammonia, and a benzyl-substituted aldehyde. Hydroxymethylation at the 5-position is achieved using formaldehyde under basic conditions.

Step 2: Sulfanyl-Acetamide Attachment

A nucleophilic substitution reaction introduces the sulfanyl-acetamide group. Thiol-containing intermediates react with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with triethylamine as a base.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Glyoxal, benzylamine, formaldehyde, KOH65
2Chloroacetamide, DMF, Et3_3N, 60°C72

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

  • Imidazole ring: Undergoes electrophilic substitution at the 4-position. Bromination or nitration may modify electronic properties for enhanced bioactivity.

  • Hydroxymethyl group: Susceptible to oxidation to a carboxylic acid or esterification for prodrug strategies.

  • Sulfanyl linkage: Oxidizable to sulfoxide or sulfone derivatives, altering electronic and steric profiles.

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing:

  • Antimicrobial agents: Structural modifications (e.g., fluorination) may enhance potency against drug-resistant strains.

  • Enzyme inhibitors: Potential applications in cancer therapy by targeting tyrosine kinases.

Future Research Directions

  • In vivo toxicity studies: Acute and chronic toxicity profiles in animal models.

  • Structure-activity relationship (SAR): Systematic variation of substituents to optimize efficacy.

  • Crystallographic studies: X-ray diffraction to resolve binding modes with biological targets.

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